1H-Indole-d5-3-acetamide
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Overview
Description
1H-Indole-d5-3-acetamide is a deuterated derivative of indole-3-acetamide, a compound that plays a significant role in the biosynthesis of indole-3-acetic acid, a common plant hormone. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-d5-3-acetamide typically involves the deuteration of indole-3-acetamide. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst. This process ensures the incorporation of deuterium at specific positions in the indole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-d5-3-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of indole.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1H-Indole-d5-3-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the biosynthesis of plant hormones and their role in plant growth.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of 1H-Indole-d5-3-acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a precursor to indole-3-acetic acid, influencing plant growth and development. The deuterium labeling allows for detailed studies of its metabolic fate and interaction with enzymes involved in its biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetamide: The non-deuterated form, widely studied for its role in plant hormone biosynthesis.
Indole-3-acetic acid: A direct product of indole-3-acetamide metabolism, a key plant hormone.
Indole-3-carboxylic acid: Another indole derivative with distinct biological activities
Uniqueness
1H-Indole-d5-3-acetamide is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking in metabolic studies and offers insights into reaction mechanisms that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13)/i1D,2D,3D,4D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAMBXDOGPRZLP-SNOLXCFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)N)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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